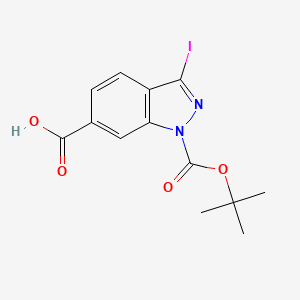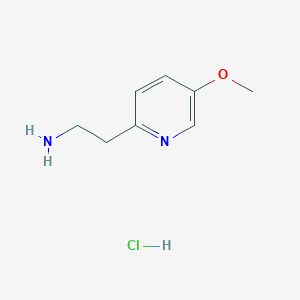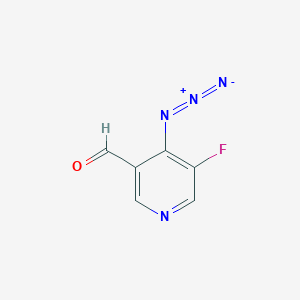
4-Azido-5-fluoropyridine-3-carbaldehyde
Overview
Description
4-Azido-5-fluoropyridine-3-carbaldehyde is a chemical compound with the molecular formula C6H3FN4O. It is characterized by the presence of an azido group (-N3), a fluorine atom, and an aldehyde group (-CHO) attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
While specific industrial production methods for 4-Azido-5-fluoropyridine-3-carbaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Azido-5-fluoropyridine-3-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) for introducing the azido group.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for reducing the azido group.
Oxidation: Potassium permanganate (KMnO4) for oxidizing the aldehyde group.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Formation of 4-amino-5-fluoropyridine-3-carbaldehyde.
Oxidation: Formation of 4-azido-5-fluoropyridine-3-carboxylic acid.
Scientific Research Applications
4-Azido-5-fluoropyridine-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-Azido-5-fluoropyridine-3-carbaldehyde involves its reactivity due to the presence of the azido and aldehyde groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The aldehyde group can form Schiff bases with amines, which are useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Azido-3-fluoropyridine-2-carbaldehyde
- 4-Azido-6-fluoropyridine-3-carbaldehyde
- 5-Azido-4-fluoropyridine-3-carbaldehyde
Uniqueness
4-Azido-5-fluoropyridine-3-carbaldehyde is unique due to the specific positioning of the azido and fluorine groups on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
4-azido-5-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN4O/c7-5-2-9-1-4(3-12)6(5)10-11-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJCFVXZLPITMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)N=[N+]=[N-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B1405398.png)
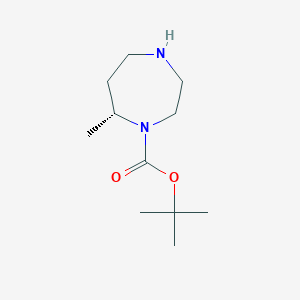
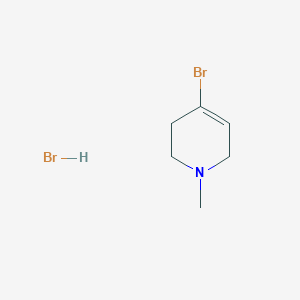
![tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate](/img/structure/B1405405.png)
![2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B1405406.png)



